

# A Comparative Analysis of gp130 Expression Across Species for Researchers

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## Compound of Interest

Compound Name: LP-130

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For researchers, scientists, and drug development professionals, understanding the expression patterns of the glycoprotein 130 (gp130) receptor across different species is crucial for preclinical study design and the translation of findings to human applications. This guide provides a comparative overview of gp130 expression in human, mouse, and rat tissues, supported by experimental data and detailed protocols for its quantification.

Glycoprotein 130, also known as IL6ST or CD130, is a ubiquitously expressed transmembrane protein that serves as the common signal-transducing subunit for the interleukin-6 (IL-6) family of cytokines. This family plays a critical role in a wide array of biological processes, including inflammation, hematopoiesis, and immune responses. Given its central role in cellular signaling, gp130 is a key target in various therapeutic areas.

## Quantitative Comparison of gp130 Gene Expression

To facilitate a direct comparison of gp130 (gene name: IL6ST) expression levels, the following table summarizes publicly available RNA-sequencing data from human, mouse, and rat tissues. The data for humans are sourced from the Genotype-Tissue Expression (GTEx) Portal, while the data for mice and rats are from the Bgee database of animal gene expression. Expression levels are presented in Transcripts Per Million (TPM) for human data and in arbitrary units for mouse and rat data from Bgee, which represent a consensus of expression levels from multiple experiments. It is important to note that direct numerical comparison between the different datasets should be approached with caution due to variations in data processing and normalization methods.

| Tissue          | Human (GTEx v8 - TPM) | Mouse (Bgee) | Rat (Bgee) |
|-----------------|-----------------------|--------------|------------|
| Adipose Tissue  | 105.7                 | Present      | Present    |
| Adrenal Gland   | 123.5                 | Present      | Present    |
| Brain           | 56.9 (Cortex)         | Present      | Present    |
| Heart           | 85.4                  | Present      | Present    |
| Kidney          | 78.9                  | Present      | Present    |
| Liver           | 51.7                  | Present      | Present    |
| Lung            | 89.1                  | Present      | Present    |
| Spleen          | 118.2                 | Present      | Present    |
| Skeletal Muscle | 45.3                  | Present      | Present    |
| Testis          | 42.8                  | Present      | Present    |
| Ovary           | 134.9                 | Present      | Present    |
| Pancreas        | 76.8                  | Present      | Present    |
| Small Intestine | 80.1                  | Present      | Present    |
| Colon           | 84.5                  | Present      | Present    |
| Skin            | 98.6                  | Present      | Present    |

Note: "Present" indicates that expression has been detected in the Bgee database, but a standardized, cross-species comparable quantitative value is not provided. The data indicates that gp130 is broadly expressed across a wide range of tissues in all three species.

## Experimental Protocols for Quantifying gp130 Expression

Accurate quantification of gp130 expression is essential for robust experimental design. Below are detailed methodologies for three common techniques used to assess gp130 mRNA and protein levels.

## Immunohistochemistry (IHC)

This protocol provides a framework for the detection and localization of gp130 protein in paraffin-embedded tissues.

### 1. Tissue Preparation:

- Fix tissues in 10% neutral buffered formalin for 24-48 hours.
- Dehydrate through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
- Cut 4-5  $\mu\text{m}$  sections and mount on positively charged slides.

### 2. Deparaffinization and Rehydration:

- Xylene: 2 x 10 minutes.
- 100% Ethanol: 2 x 5 minutes.
- 95% Ethanol: 2 x 5 minutes.
- 70% Ethanol: 2 x 5 minutes.
- Distilled water: 2 x 5 minutes.

### 3. Antigen Retrieval:

- Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
- Heat to 95-100°C for 20 minutes in a water bath or steamer.
- Allow slides to cool to room temperature for 20 minutes.

### 4. Staining:

- Wash slides in Tris-buffered saline with 0.05% Tween-20 (TBST).
- Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

- Wash with TBST.
- Block non-specific binding with 5% normal goat serum in TBST for 1 hour at room temperature.
- Incubate with a primary antibody against gp130 overnight at 4°C. Recommended antibodies:
  - Human: Rabbit anti-gp130 polyclonal antibody (e.g., Thermo Fisher Scientific, Cat# PA5-28932) at a 1:200 dilution.
  - Mouse: Rat anti-mouse gp130 monoclonal antibody (e.g., R&D Systems, Cat# MAB468) at a 1:100 dilution.
  - Rat: Rabbit anti-gp130 polyclonal antibody (cross-reactive with rat, e.g., Cell Signaling Technology, #3732) at a 1:200 dilution.
- Wash with TBST.
- Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-rat) for 1 hour at room temperature.
- Wash with TBST.
- Incubate with streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
- Wash with TBST.
- Develop with a diaminobenzidine (DAB) substrate kit.
- Counterstain with hematoxylin.
- Dehydrate, clear, and mount with a permanent mounting medium.

## Western Blotting

This protocol outlines the detection of gp130 protein in tissue lysates.

### 1. Protein Extraction:

- Homogenize fresh or frozen tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with intermittent vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA assay.

## 2. SDS-PAGE and Transfer:

- Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
- Separate proteins on a 4-12% SDS-polyacrylamide gel.
- Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

## 3. Immunodetection:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against gp130 overnight at 4°C.  
Recommended antibodies and dilutions:
  - Human/Mouse/Rat: Rabbit anti-gp130 polyclonal antibody (e.g., Cell Signaling Technology, #3732) at a 1:1000 dilution.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) at a 1:5000 dilution for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

## Quantitative PCR (qPCR)

This protocol describes the quantification of IL6ST (gp130) mRNA levels.

### 1. RNA Extraction and cDNA Synthesis:

- Extract total RNA from tissues using a TRIzol-based method or a commercial kit.
- Assess RNA quality and quantity using a spectrophotometer.
- Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.

### 2. qPCR Reaction:

- Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

- Primer Sequences:

- Human IL6ST:

- Forward: 5'-TCTCTGGGTTGCGAAGGAG-3'
    - Reverse: 5'-GAGGAGACTCGGCTGAAGAA-3'

- Mouse Il6st:

- Forward: 5'-AGCCACTGGCTACATCCTGA-3'
    - Reverse: 5'-GCTGCCTTGTCTGGTTCTTC-3'

- Rat Il6st:

- Forward: 5'-TGGCTACATCCTGACCCTCA-3'
    - Reverse: 5'-GCTGCCTTGTCTGGTTCTTC-3'

- Cycling Conditions:

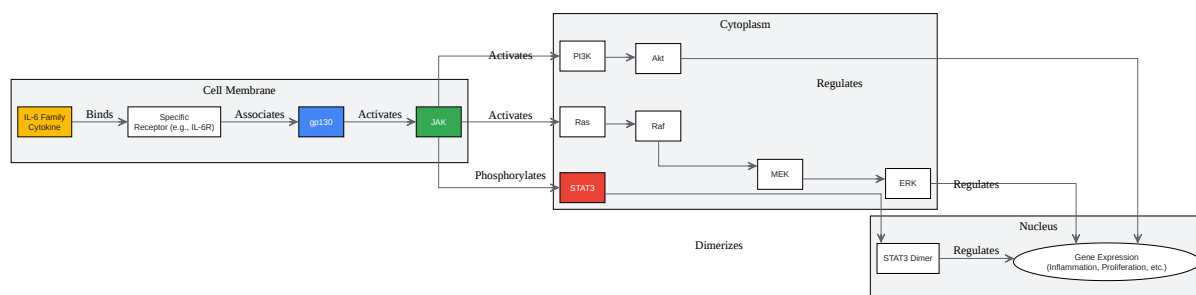
- Initial denaturation: 95°C for 10 minutes.
- 40 cycles of:
  - Denaturation: 95°C for 15 seconds.
  - Annealing and Extension: 60°C for 1 minute.
- Melt curve analysis.

### 3. Data Analysis:

- Use the  $2^{-\Delta\Delta C_t}$  method to calculate the relative expression of IL6ST, normalized to a stable housekeeping gene (e.g., GAPDH, ACTB).

## Signaling Pathways and Experimental Workflows

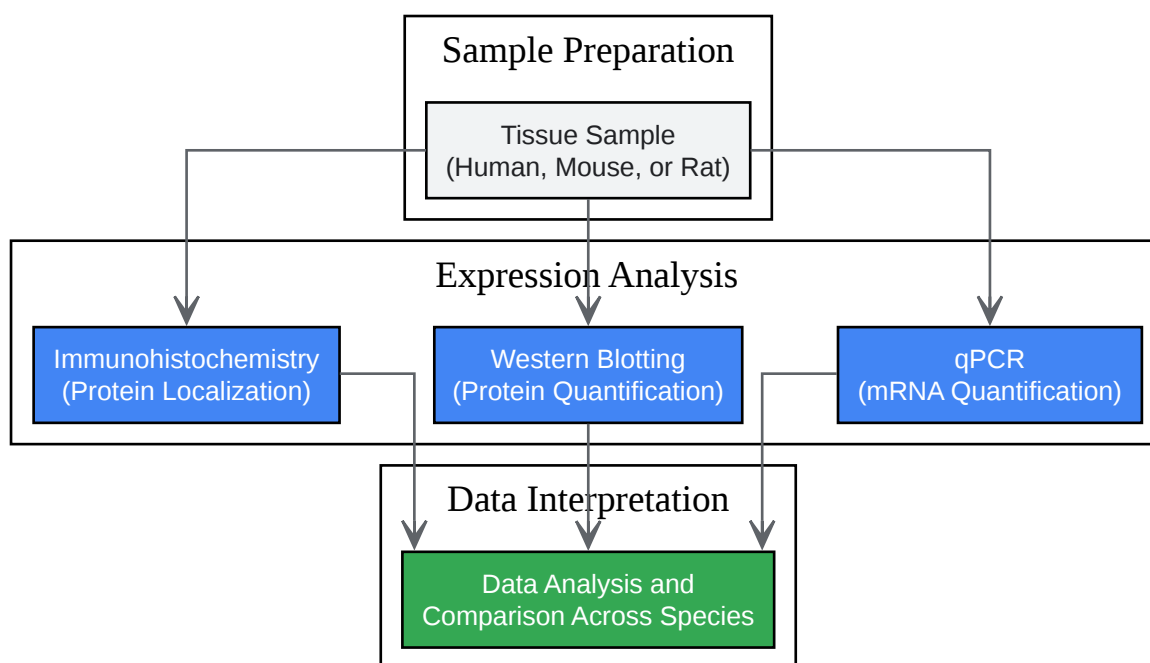
To provide a visual representation of the molecular interactions and experimental processes discussed, the following diagrams have been generated using Graphviz.



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### Canonical gp130 Signaling Pathways





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### Experimental Workflow for gp130 Expression Analysis

This guide provides a foundational understanding of gp130 expression across key preclinical species and offers detailed protocols to facilitate further research. The ubiquitous yet varied expression of gp130 underscores the importance of species- and tissue-specific considerations in the development of therapeutics targeting this critical signaling pathway.

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